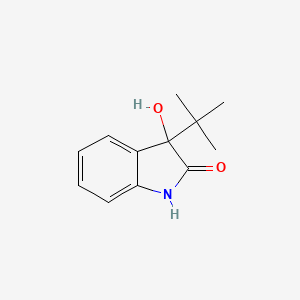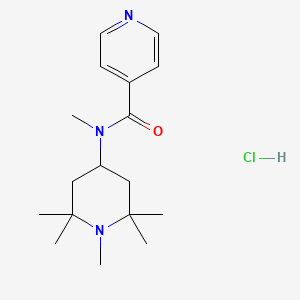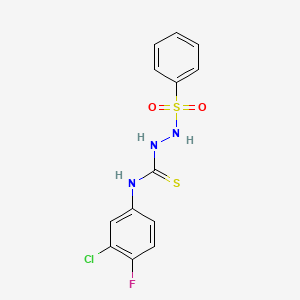![molecular formula C19H19ClN2O3 B6018099 4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone](/img/structure/B6018099.png)
4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone, commonly known as BDB, is a psychoactive drug that belongs to the family of phenethylamines. BDB is a derivative of benzodioxole and has been found to have similar effects as MDMA, a widely known recreational drug. However, BDB has gained attention in scientific research due to its potential therapeutic applications in the treatment of various mental health disorders.
Wirkmechanismus
BDB acts as a serotonin and dopamine releaser, which leads to increased levels of these neurotransmitters in the brain. This results in increased feelings of euphoria, empathy, and sociability. BDB also has a mild inhibitory effect on the reuptake of serotonin and dopamine, which prolongs the effects of these neurotransmitters.
Biochemical and Physiological Effects
BDB has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. BDB has been found to have a lower potential for neurotoxicity compared to MDMA, which makes it a potential alternative for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
BDB has advantages and limitations for lab experiments. Its similarity to MDMA allows for comparisons between the two drugs, which can provide insights into the mechanisms of action and potential therapeutic applications of both drugs. However, the limited availability of BDB and its potential for abuse make it difficult to conduct research on a large scale.
Zukünftige Richtungen
There are several future directions for research on BDB. One direction is to study its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and PTSD. Another direction is to investigate its potential as a tool for studying the serotonin and dopamine systems in the brain. Additionally, research can be conducted on the development of safer and more effective derivatives of BDB for therapeutic use.
Synthesemethoden
The synthesis of BDB involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-chlorobenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BDB has been found to have potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Its effects on the serotonin and dopamine systems in the brain have been found to be similar to those of MDMA, which is currently being studied as a potential treatment for PTSD.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-4-ylmethylamino)-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-6-2-1-4-14(16)10-22-11-15(8-18(22)23)21-9-13-5-3-7-17-19(13)25-12-24-17/h1-7,15,21H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNGWTLFNATIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2Cl)NCC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)

![5-[(2,1,3-benzothiadiazol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018060.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6018067.png)
amino]propyl}sulfamate](/img/structure/B6018071.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)

![2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate hydrochloride](/img/structure/B6018093.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B6018107.png)
![3,6-dichloro-5-(trifluoromethyl)pyridine-2,4-diyl bis[diethyl(dithiocarbamate)]](/img/structure/B6018110.png)
